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molecular formula C16H21NO B1208004 2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol CAS No. 77828-25-2

2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol

Cat. No. B1208004
M. Wt: 243.34 g/mol
InChI Key: QZWJNLCOJAICKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04218472

Procedure details

Phosgene (1 g) is added to dimethylamino-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol (2.9 g) in benzene (25 ml). The mixture is stirred at room temperature for 30 minutes and then under reflux for 2 hours. Evaporation of the solvent under reduced pressure gives an oil which crystallizes. Recrystallization from diisopropyl ether gives a pure product, m.p. 75°-77° C. This compound, 5-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol (2 g), is refluxed for 2 hours with a solution of potassium hydroxide (5 g) in ethanol (50 ml) and water (10 ml). Most of the solvent is evaporated under reduced pressure, water (25 ml) is added and the amine is extracted into chloroform. Drying and evaporation of the solvent gives the crystalline title compound, which after recrystallization from diisopropyl ether melts at 133°-134° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
dimethylamino-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
5-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)=[O:2].[CH3:5][N:6]([C:8]([C:11]1[C:19]2[C:14](=CC=CC=2)[C:13]2([CH2:23][CH2:22][CH2:21][CH2:20]2)C=1)(O)C)C.[OH-].[K+].[CH:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C(O)C.O>[CH3:5][NH:6][CH2:8][CH:11]([C:19]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:13]2([CH2:23][CH2:22][CH2:21][CH2:20]2)[CH:14]=1)[OH:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
dimethylamino-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
Quantity
2.9 g
Type
reactant
Smiles
CN(C)C(C)(O)C1=CC2(C3=CC=CC=C13)CCCC2
Name
Quantity
25 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
5-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gives an oil which
CUSTOM
Type
CUSTOM
Details
crystallizes
CUSTOM
Type
CUSTOM
Details
Recrystallization from diisopropyl ether
CUSTOM
Type
CUSTOM
Details
gives a pure product, m.p. 75°-77° C
CUSTOM
Type
CUSTOM
Details
Most of the solvent is evaporated under reduced pressure, water (25 ml)
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
the amine is extracted into chloroform
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNCC(O)C1=CC2(C3=CC=CC=C13)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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